molecular formula C12H19Cl2N3O B3014113 4-Anilinopiperidine-4-carboxamide;dihydrochloride CAS No. 2095409-69-9

4-Anilinopiperidine-4-carboxamide;dihydrochloride

Cat. No. B3014113
CAS RN: 2095409-69-9
M. Wt: 292.2
InChI Key: GWTMARYFGQHGHZ-UHFFFAOYSA-N
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Description

The compound 4-Anilinopiperidine-4-carboxamide;dihydrochloride is a derivative of 4-anilinopiperidine, which is a structural framework that is often found in pharmacologically active molecules. The presence of the carboxamide group and the anilino moiety suggests that this compound could be of interest in medicinal chemistry, particularly as a precursor or a reference standard for the production of radiotracers or as a potential pharmacophore in drug design .

Synthesis Analysis

The synthesis of related 4-carboxy-4-anilidopiperidine compounds has been improved to increase the yield of the target esters and acids. A modified synthesis using a tert-butyl ester intermediate has been developed to overcome the low yield issues and the difficulty in converting esters to the required free acids. This improved synthesis is particularly valuable for large-scale production and for creating precursors for radiotracers .

Molecular Structure Analysis

The molecular structure of 4-anilinopiperidine derivatives can be complex, with the potential for different conformations. For example, 4-amino-3,5-cyclopiperidine compounds with unsubstituted amino moieties have been shown to prefer a cyclopiperidine boat conformation in solution, as indicated by NMR spectroscopy. X-ray structural analysis has confirmed the presence of both chair and boat conformations in the solid state for these compounds .

Chemical Reactions Analysis

The chemical reactivity of 4-anilinopiperidine derivatives can be influenced by the substituents on the anilino moiety. For instance, in the synthesis of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines, the introduction of Michael acceptor units at certain positions allows for irreversible inhibition of target enzymes such as the epidermal growth factor receptor (EGFR). The structure-activity relationship studies indicate that certain substitutions are tolerated and can enhance solubility without compromising the inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-anilinopiperidine derivatives can vary significantly depending on the specific substituents and the overall molecular structure. For example, novel polyamides synthesized from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines exhibit high solubility in polar solvents and possess a range of thermal properties as determined by thermal gravimetric analysis. These properties are crucial for their potential applications in materials science .

Scientific Research Applications

Gastric H+/K+-ATPase Inhibition

4-Anilinopiperidine derivatives, specifically 4-(phenylamino)quinoline-3-carboxamides, have been synthesized and evaluated for their potential as inhibitors of gastric H+/K+-ATPase. This class of compounds has demonstrated antisecretory activity against histamine-induced gastric acid secretion in rats, indicating their potential use in treating conditions like ulcers and other gastric acid-related disorders (Uchida et al., 1995).

DNA Binding and Cytotoxicity

Compounds with structures similar to 4-Anilinopiperidine-4-carboxamide; dihydrochloride, such as 9-anilinoacridine-4-carboxamides, have been studied for their DNA binding properties and biological activity. These compounds have shown potential as threading intercalators with cytotoxic effects on human colon carcinoma cells, reflecting their relevance in cancer research and potential therapeutic applications (Searcey et al., 1996).

Androgen Receptor Antagonism

4-(Anilino)pyrrole-2-carboxamides, another class of compounds related to 4-Anilinopiperidine-4-carboxamide; dihydrochloride, have been designed and synthesized as novel androgen receptor (AR) antagonists. These compounds have shown efficacy in inhibiting the growth of androgen-dependent cells and prostate-specific antigen production, suggesting their use in treating conditions like prostate cancer (Wakabayashi et al., 2008).

Synthesis of Novel Organic Compounds

Studies have also focused on the synthesis of new compounds using derivatives of 4-Anilinopiperidine-4-carboxamide; dihydrochloride. For instance, substituted anilides of quinoline-2-carboxylic acid have been synthesized efficiently using microwave irradiation. This highlights the use of 4-Anilinopiperidine-4-carboxamide; dihydrochloride derivatives in the development of new organic molecules with potential applications in various fields, including medicinal chemistry (Bobál et al., 2012).

Reversible Hydrogen Storage

Substituted piperidines, which include compounds related to 4-Anilinopiperidine-4-carboxamide; dihydrochloride, have been evaluated for their utility as reversible organic hydrogen storage liquids. This research provides insights into the potential application of these compounds in energy storage and fuel cell technologies (Cui et al., 2008).

Future Directions

The DEA is extremely concerned with the recent increase in the illicit manufacture and distribution of fentanyl and fentanyl analogues. Therefore, they have proposed to include halides of 4-anilinopiperidine as list I chemicals . This action subjects handlers of halides of 4-anilinopiperidine to the regulatory provisions of the Controlled Substances Act (CSA) and its implementing regulations regarding list I chemicals .

Mechanism of Action

Target of Action

4-Anilinopiperidine-4-carboxamide dihydrochloride is an analytical reference standard categorized as an impurity of certain opioids . It has been identified as an impurity of fentanyl , a potent synthetic opioid analgesic with a rapid onset and short duration of action . The primary targets of this compound are likely to be the same as those of fentanyl, which primarily targets the mu-opioid receptors in the central nervous system .

Mode of Action

Fentanyl acts as an agonist at these receptors, binding to them and triggering a response that includes analgesia and feelings of euphoria .

Biochemical Pathways

Fentanyl and its analogs are known to undergo metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .

Pharmacokinetics

Fentanyl, a related compound, is known for its high potency, rapid onset, and short duration of action . These characteristics suggest that fentanyl and possibly 4-Anilinopiperidine-4-carboxamide dihydrochloride may have high bioavailability and rapid distribution and elimination profiles.

Result of Action

Opioids like fentanyl typically result in analgesia, sedation, and changes in mood . Given its categorization as an impurity of certain opioids , it is possible that 4-Anilinopiperidine-4-carboxamide dihydrochloride may have similar effects, although likely at a reduced potency.

Action Environment

The action, efficacy, and stability of 4-Anilinopiperidine-4-carboxamide dihydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature. For instance, the Drug Enforcement Administration has proposed to modify the listing of 4-Anilinopiperidine to include its halides , suggesting that the compound’s action may be influenced by the presence of halide ions.

properties

IUPAC Name

4-anilinopiperidine-4-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-11(16)12(6-8-14-9-7-12)15-10-4-2-1-3-5-10;;/h1-5,14-15H,6-9H2,(H2,13,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTMARYFGQHGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)N)NC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylamino)piperidine-4-carboxamide dihydrochloride

CAS RN

2095409-69-9
Record name 4-(phenylamino)piperidine-4-carboxamide dihydrochloride
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